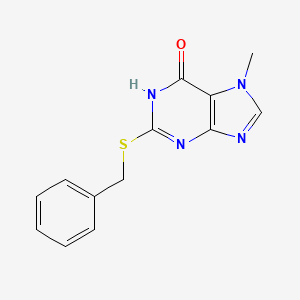
2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one, also known as BzATP, is a purinergic receptor agonist. It is a synthetic compound that has been widely used in scientific research to investigate the physiological and biochemical effects of purinergic signaling.
Mechanism of Action
2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one activates P2X receptors by binding to the extracellular domain of the receptor. This binding induces conformational changes in the receptor that lead to the opening of a cation-selective channel. The influx of cations such as calcium and sodium leads to depolarization of the cell membrane and the initiation of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one has been shown to have various biochemical and physiological effects depending on the type of P2X receptor it activates. For example, activation of P2X7 receptors by 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one leads to the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This effect has been implicated in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one has also been shown to induce apoptosis in some cell types by activating P2X7 receptors.
Advantages and Limitations for Lab Experiments
2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one is a potent and selective agonist of P2X receptors, which makes it a valuable tool for investigating the physiological and biochemical effects of purinergic signaling. However, its potency and selectivity can also be a limitation, as high concentrations of 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one can lead to non-specific effects and off-target effects. Additionally, the use of 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one in cell culture experiments can be challenging due to its hydrophobicity and tendency to aggregate in aqueous solutions.
Future Directions
There are several future directions for research on 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one and purinergic signaling. One area of interest is the development of more selective agonists and antagonists of P2X receptors that can be used to investigate the specific roles of different receptor subtypes. Another area of interest is the investigation of the role of purinergic signaling in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, the development of methods for delivering P2X receptor agonists and antagonists to specific tissues and cells in vivo could lead to the development of new therapeutic strategies.
Synthesis Methods
The synthesis of 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one involves the reaction of 2-chloroadenosine with sodium benzylthiolate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl iodide to yield 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one. This method has been optimized to produce high yields of 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one with high purity.
Scientific Research Applications
2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one has been widely used in scientific research to investigate the physiological and biochemical effects of purinergic signaling. It is a potent agonist of P2X receptors, which are a class of ligand-gated ion channels that are activated by ATP. 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one has been used to study the role of P2X receptors in various physiological processes such as pain sensation, inflammation, and immune response. It has also been used to investigate the pharmacological properties of P2X receptors and their potential as therapeutic targets for various diseases.
properties
IUPAC Name |
2-benzylsulfanyl-7-methyl-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-17-8-14-11-10(17)12(18)16-13(15-11)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUFTJJNMYOGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=N2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6068085.png)

![5-{[(4-bromophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6068098.png)
![2-amino-N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-6-methyl-4-pyrimidinecarboxamide](/img/structure/B6068099.png)

![N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B6068112.png)
![1-acetyl-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B6068116.png)
![N-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-N'-1H-tetrazol-5-ylurea](/img/structure/B6068117.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6068123.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6068128.png)
![1-cycloheptyl-4-[(2-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6068138.png)
![N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B6068145.png)

![1-sec-butyl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6068155.png)